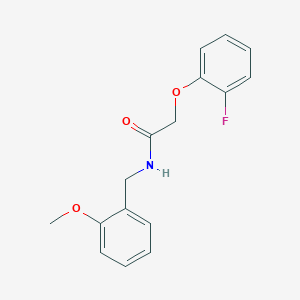

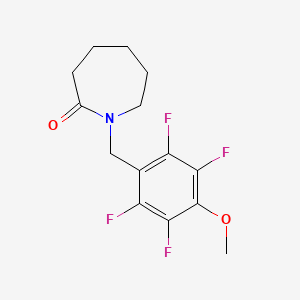

![molecular formula C20H25ClN2O3 B5673042 5-{[3-(2-chlorophenoxy)-1-azetidinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5673042.png)

5-{[3-(2-chlorophenoxy)-1-azetidinyl]carbonyl}-1-cyclopentyl-2-piperidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex molecules like this often involves multi-step reactions, starting from simpler precursors. While specific details on the synthesis of this exact compound may not be readily available, related compounds have been synthesized through strategies involving the construction of the piperidine and azetidine rings, followed by functionalization with various substituents. For example, the synthesis of neurokinin-2 (NK2) antagonists involved incorporating azetidinyl groups into piperidone frameworks, indicating a potential pathway for synthesizing similar compounds (Mackenzie et al., 2002).

Molecular Structure Analysis

Molecular structure analysis typically involves studying the conformation, bond lengths, angles, and overall 3D arrangement of atoms within a molecule. Advanced techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling (e.g., DFT calculations) are commonly employed. These analyses provide insights into the molecule's reactivity, stability, and potential interactions with biological targets. For related molecules, X-ray diffraction and DFT studies have been conducted to elucidate their molecular geometries and confirm their potential utility as building blocks for drug discovery (Feskov et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving azetidines and piperidinones often include transformations such as ring expansion, functional group interconversions, and nucleophilic substitutions. These reactions can significantly alter the molecule's chemical properties and biological activity. For instance, the introduction of various substituents through acylation reactions can lead to derivatives with diverse chemical behaviors and potential pharmacological activities (Zhang et al., 2002).

properties

IUPAC Name |

5-[3-(2-chlorophenoxy)azetidine-1-carbonyl]-1-cyclopentylpiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O3/c21-17-7-3-4-8-18(17)26-16-12-22(13-16)20(25)14-9-10-19(24)23(11-14)15-5-1-2-6-15/h3-4,7-8,14-16H,1-2,5-6,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRMVJKBDNLCHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC(CCC2=O)C(=O)N3CC(C3)OC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[3-(2-Chlorophenoxy)-1-azetidinyl]carbonyl}-1-cyclopentyl-2-piperidinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

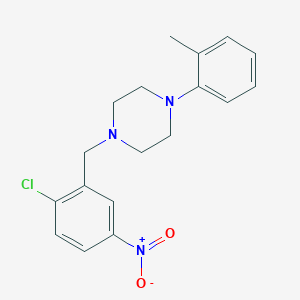

![ethyl 2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5672960.png)

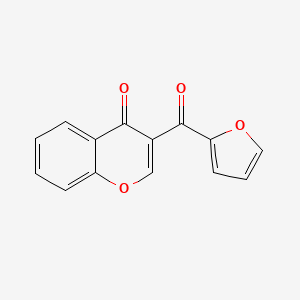

![3-(1-methyl-2-piperidinyl)-N-[(1-propyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B5672982.png)

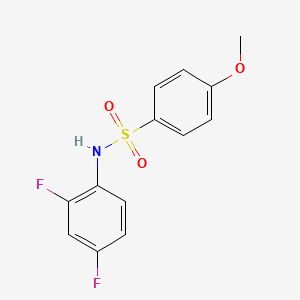

![2-(2-{1-[4-(1H-imidazol-1-yl)benzoyl]piperidin-3-yl}-1H-imidazol-1-yl)acetamide](/img/structure/B5672986.png)

![5-[(isopropyl{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B5672987.png)

![4-{1-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5672997.png)

![3,5-difluoro-2-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5673015.png)

![1-(3-{[benzyl(methyl)amino]methyl}-4-hydroxy-2-methyl-6-quinolinyl)ethanone](/img/structure/B5673025.png)

![1-{2-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5673053.png)

![4-[3-(4-ethoxyphenyl)acryloyl]morpholine](/img/structure/B5673057.png)